An In-depth Technical Guide to 1-Propyl-2(1H)-pyridinone: Core Properties and Scientific Insights
An In-depth Technical Guide to 1-Propyl-2(1H)-pyridinone: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propyl-2(1H)-pyridinone is a heterocyclic organic compound belonging to the N-substituted 2-pyridone family. The pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1][2] Its unique electronic and structural features allow it to serve as a versatile bioisostere for amides, phenols, and other heterocycles, influencing properties like metabolic stability, solubility, and target binding.[2] This guide provides a comprehensive overview of the fundamental properties of 1-Propyl-2(1H)-pyridinone, offering insights into its structure, synthesis, reactivity, and analytical characterization, which are critical for its application in synthetic chemistry and drug discovery.
Section 1: Molecular Identity and Physicochemical Characteristics
A precise understanding of the molecular identity and physical properties of 1-Propyl-2(1H)-pyridinone is foundational for its application in a research setting. These parameters govern its behavior in various solvents, analytical systems, and reaction conditions.
Chemical Identifiers
Accurate identification is crucial for database searches and regulatory documentation. The key identifiers for this compound are summarized below.[3][4][5]
| Identifier Type | Value |
| CAS Registry Number | 19006-63-4 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 1-propylpyridin-2-one |
| Common Synonyms | 1-Propyl-2-pyridone, N-n-Propyl-2-pyridone |
| InChI | InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 |
| SMILES | CCCN1C=CC=CC1=O |
Structural and Electronic Properties
1-Propyl-2(1H)-pyridinone consists of a six-membered pyridinone ring N-substituted with a propyl group.[3] The endocyclic amide functionality results in significant resonance stabilization, which delocalizes electron density across the ring and the exocyclic carbonyl group. This electronic structure is critical to its chemical behavior.
Caption: Competing N- and O-alkylation pathways for the 2-pyridone anion.
The N-alkylated product is generally the thermodynamically more stable isomer, while the O-alkylated product (2-propoxypyridine) can be a significant kinetic byproduct. The choice of base, solvent, and counter-ion can influence the N/O selectivity. Harder cations (like Li⁺) and polar, protic solvents tend to favor O-alkylation, whereas softer cations (like K⁺ or Cs⁺) and polar, aprotic solvents (like DMF or DMSO) often favor the desired N-alkylation.
Detailed Experimental Protocol: Synthesis via N-Alkylation
This protocol is a representative procedure based on established methods for N-alkylation of pyridones.
Objective: To synthesize 1-Propyl-2(1H)-pyridinone from 2-pyridone.
Materials:
-
2-Pyridone (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous
-
1-Iodopropane (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a stirrable suspension (approx. 0.5 M concentration of 2-pyridone). Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a more "naked" and reactive pyridone anion, which favors N-alkylation.
-
Addition of Alkylating Agent: Add 1-iodopropane (1.2 eq) to the suspension at room temperature. Rationale: Iodopropane is a highly reactive alkylating agent. A slight excess ensures complete consumption of the starting pyridone.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-pyridone spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. Rationale: This separates the organic product from the inorganic salts and DMF.
-
Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 1-Propyl-2(1H)-pyridinone.
Section 3: Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Profile
The combination of NMR, IR, and Mass Spectrometry provides a definitive structural fingerprint.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration. [4] * ~1660 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the cyclic amide.
-
~2960-2870 cm⁻¹: C-H stretching vibrations from the propyl group.
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~1580-1470 cm⁻¹: C=C and C=N stretching vibrations within the pyridinone ring.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a clear molecular ion peak. [4][6] * m/z = 137: The molecular ion [M]⁺ peak, corresponding to the molecular weight of the compound.
-
m/z = 108: A significant fragment corresponding to the loss of an ethyl group ([M-C₂H₅]⁺).
-
m/z = 94: A fragment corresponding to the loss of the entire propyl group ([M-C₃H₇]⁺), leaving the pyridone ring cation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. [4]Predicted chemical shifts (δ) are:
-
~163 ppm: Carbonyl carbon (C2).
-
~140 ppm: C6 (adjacent to N).
-
~135 ppm: C4.
-
~121 ppm: C5.
-
~106 ppm: C3.
-
~48 ppm: Methylene carbon attached to nitrogen (-N-C H₂-).
-
~22 ppm: Central methylene carbon (-CH₂-C H₂-CH₃).
-
~11 ppm: Terminal methyl carbon (-CH₃).
-
-
¹H NMR (Predicted): While an experimental spectrum is not readily available in public databases, a predicted ¹H NMR spectrum (in CDCl₃) can be described based on known chemical shift values. [7] | Protons | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | | H6 | ~7.3-7.4 | ddd | ~6.5, 2.0, 1.0 | 1H | | H4 | ~7.2-7.3 | ddd | ~9.0, 6.5, 2.0 | 1H | | H3 | ~6.5-6.6 | d | ~9.0 | 1H | | H5 | ~6.1-6.2 | t | ~6.5 | 1H | | N-CH₂ - | ~3.8-3.9 | t | ~7.5 | 2H | | -CH₂ -CH₃ | ~1.7-1.8 | sextet | ~7.5 | 2H | | -CH₃ | ~0.9-1.0 | t | ~7.5 | 3H |
-
Chromatographic Behavior
1-Propyl-2(1H)-pyridinone is amenable to analysis by both gas and liquid chromatography. [3]* Gas Chromatography (GC): Its relatively high boiling point and thermal stability make it suitable for GC analysis, often requiring a temperature program for efficient elution. [3]* Liquid Chromatography (LC): As a moderately polar compound, it is well-suited for reverse-phase HPLC using standard C18 columns with a mobile phase of acetonitrile/water or methanol/water gradients.
Section 4: Pharmacological and Toxicological Context
While specific biological data for 1-Propyl-2(1H)-pyridinone is limited in the public domain, the broader class of 2-pyridone derivatives is of significant interest to drug development professionals.
Potential Pharmacological Relevance
The 2-pyridone scaffold is present in molecules exhibiting a wide array of biological activities, including:
-
Anticancer/Cytotoxic: Many pyridone derivatives have shown cytotoxic effects against various human tumor cell lines. [1][8][9][10][11]* Anti-inflammatory and Neuroprotective: Certain 2-pyridones can mitigate neuroinflammatory responses in microglial cells, suggesting potential applications in neurodegenerative diseases. [12][13]* Antiviral: The pyridone ring is a key component of some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and has been explored for activity against other viruses. [1]* Analgesic and Cardiotonic: Various pyridazinone and pyridone derivatives have been investigated for analgesic and cardiovascular effects. [14] The N-propyl substituent will modulate the lipophilicity and steric profile of the parent 2-pyridone, which could significantly impact its binding affinity to biological targets, cell permeability, and metabolic fate. Further in vitro screening is required to elucidate the specific pharmacological profile of this compound.
Toxicological Profile
No specific toxicity studies for 1-Propyl-2(1H)-pyridinone were found. However, general toxicity data on pyridine derivatives suggest that they can cause skin irritation and may have organ-specific toxicity at high doses. As with any novel chemical entity, appropriate safety precautions should be taken, and comprehensive toxicological assessments, including cytotoxicity assays on relevant cell lines, would be a mandatory step in any drug development program.
Conclusion
1-Propyl-2(1H)-pyridinone is a well-defined chemical entity with a foundation in the pharmacologically significant 2-pyridone class. Its synthesis is achievable through standard N-alkylation protocols, though careful control of reaction conditions is necessary to ensure high regioselectivity. Its physicochemical and spectroscopic properties are well-characterized or can be reliably predicted, providing a solid basis for its use as a synthetic intermediate or a candidate for biological screening. For drug development professionals, this compound represents a simple yet valuable starting point for library synthesis, allowing for further functionalization on either the pyridone ring or the propyl chain to explore structure-activity relationships in various therapeutic areas.
References
A complete list of all sources cited in this guide is provided below.
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database. [Link]
-
1-Propyl-2(1H)-pyridinone | C8H11NO | CID 140460. PubChem. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. ACS Publications. [Link]
-
Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study. ResearchGate. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]
-
1H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... ResearchGate. [Link]
-
Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters. PubMed. [Link]
-
1-propyl-2(1H)-pyridone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central. [Link]
-
Chemical Properties of 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4). Cheméo. [Link]
-
Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. PubMed. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central. [Link]
-
Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0297110). NP-MRD. [Link]
-
Pyridones in drug discovery: Recent advances. PubMed. [Link]
-
The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Propyl-2(1H)-pyridinone (19006-63-4) for sale [vulcanchem.com]
- 4. 1-Propyl-2(1H)-pyridinone | C8H11NO | CID 140460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-PROPYL-2(1H)-PYRIDINONE | 19006-63-4 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. sarpublication.com [sarpublication.com]
